molecular formula C7H10N2O2 B3277018 2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[5,4-c]azepin-3-one CAS No. 65202-67-7

2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[5,4-c]azepin-3-one

Cat. No.: B3277018
CAS No.: 65202-67-7
M. Wt: 154.17 g/mol
InChI Key: HYBBVAMRGGFGKS-UHFFFAOYSA-N
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Description

2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[5,4-c]azepin-3-one is a heterocyclic compound with a molecular formula of C7H10N2O2 and a molecular weight of 154.17 g/mol This compound is characterized by its unique structure, which combines an oxazole ring fused to an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[5,4-c]azepin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable azepine derivative with an oxazole precursor in the presence of a cyclizing agent . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[5,4-c]azepin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole or azepine rings are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo-azepinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[5,4-c]azepin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[5,4-c]azepin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound’s structure .

Comparison with Similar Compounds

Uniqueness: 2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[5,4-c]azepin-3-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5,6,7,8-tetrahydro-4H-[1,2]oxazolo[5,4-c]azepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c10-7-5-2-1-3-8-4-6(5)11-9-7/h8H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBBVAMRGGFGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)ONC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[5,4-c]azepin-3-one
Reactant of Route 2
2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[5,4-c]azepin-3-one
Reactant of Route 3
2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[5,4-c]azepin-3-one
Reactant of Route 4
2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[5,4-c]azepin-3-one
Reactant of Route 5
2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[5,4-c]azepin-3-one
Reactant of Route 6
2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[5,4-c]azepin-3-one

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